An In-depth Technical Guide to 6-Fluoro-2(3H)-benzothiazolone
An In-depth Technical Guide to 6-Fluoro-2(3H)-benzothiazolone
CAS Number: 63754-96-1
This technical guide provides a comprehensive overview of 6-Fluoro-2(3H)-benzothiazolone, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses the known biological activities of its derivatives, offering insights for researchers, scientists, and professionals in the field of drug discovery.
Core Properties of 6-Fluoro-2(3H)-benzothiazolone
6-Fluoro-2(3H)-benzothiazolone is a stable, white to yellow solid at room temperature. Its core chemical and physical properties are summarized in the table below, providing essential data for laboratory use and theoretical modeling.
| Property | Value | Reference |
| CAS Number | 63754-96-1 | [1] |
| Molecular Formula | C₇H₄FNOS | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 188.4 °C | |
| Predicted Density | 1.474 ± 0.06 g/cm³ | |
| Predicted pKa | 9.26 ± 0.20 | |
| Storage Temperature | 2-8°C |
Synthesis of 6-Fluoro-2(3H)-benzothiazolone: A Detailed Experimental Protocol
The synthesis of 6-Fluoro-2(3H)-benzothiazolone is a two-step process that begins with the formation of its precursor, 2-amino-6-fluorobenzothiazole, followed by hydrolysis. The following protocol provides a detailed methodology for its laboratory preparation.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This procedure involves the thiocyanation of 4-fluoroaniline followed by cyclization.
Materials and Reagents:
-
4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Ethanol
Experimental Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL), and cool the mixture to below room temperature in an ice bath.
-
While stirring vigorously, slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the temperature does not exceed room temperature.
-
After the addition is complete, continue stirring the mixture for 2 hours at a temperature below room temperature, followed by 10 hours of stirring at room temperature.
-
Allow the reaction mixture to stand overnight. An orange precipitate will form.
-
Add water (6 mL) to the mixture and heat it to 85°C. Filter the hot solution.
-
Treat the collected orange residue with an additional 10 mL of glacial acetic acid, heat to 85°C, and filter while hot.
-
Combine the filtrates, cool, and neutralize with ammonia solution to a pH of approximately 6.0. A dark yellow precipitate will form.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a 1:1 mixture of benzene and ethanol after treating with activated charcoal to obtain pure 2-amino-6-fluorobenzothiazole.
Step 2: Hydrolysis of 2-Amino-6-fluorobenzothiazole to 6-Fluoro-2(3H)-benzothiazolone
This step involves the conversion of the amino group to a hydroxyl group, which exists in tautomeric equilibrium with the keto form. This protocol is adapted from a general procedure for the synthesis of 2-hydroxy-benzothiazoles.[2]
Materials and Reagents:
-
2-amino-6-fluorobenzothiazole
-
Solid sodium hydroxide (NaOH)
-
Glycerol
-
Hydrochloric acid (HCl, 30% aqueous solution)
-
Ice
Experimental Procedure:
-
In a flask equipped with a stirrer, combine 2-amino-6-fluorobenzothiazole (e.g., 0.1 mol), solid sodium hydroxide (e.g., 0.12 mol), and glycerol (e.g., 75 parts by weight relative to the aminobenzothiazole).
-
Heat the mixture with stirring at 130°C for 12 hours.
-
After cooling, slowly pour the reaction mixture into a beaker containing ice water (e.g., 1000 parts by weight).
-
The resulting solution contains the sodium salt of the intermediate ortho-mercapto-N-phenylurea derivative.
-
Add activated charcoal (e.g., 2.5 parts by weight), stir, and filter to clarify the solution.
-
To the filtrate, add 30% aqueous hydrochloric acid (e.g., 250 parts by weight) and heat the mixture to 85-90°C for 15 minutes with stirring to induce cyclization.
-
Cool the mixture to 20°C. The product, 6-Fluoro-2(3H)-benzothiazolone, will precipitate.
-
Isolate the solid by filtration, wash thoroughly with water, and dry to obtain the final product.
Biological Activities and Potential Applications
While direct biological studies on 6-Fluoro-2(3H)-benzothiazolone are not extensively reported in the literature, the broader class of benzothiazole derivatives exhibits a wide spectrum of pharmacological activities.[1][3] The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, metabolic stability, and lipophilicity. Therefore, 6-Fluoro-2(3H)-benzothiazolone serves as a crucial intermediate for the synthesis of novel therapeutic agents.
Derivatives synthesized from the 6-fluorobenzothiazole scaffold have demonstrated significant potential in various therapeutic areas, including:
-
Antimicrobial Activity: Various substituted 6-fluorobenzothiazoles have shown promising activity against a range of bacterial and fungal strains.[4]
-
Anthelmintic Activity: Thiazolidinone derivatives of 6-fluorobenzothiazole have been evaluated for their effectiveness against parasitic worms.[1]
-
Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives are known to possess anti-inflammatory and pain-relieving properties.
-
Anticancer Activity: The benzothiazole nucleus is a key pharmacophore in the design of novel anticancer agents, and fluorinated derivatives are of particular interest.
-
Anticonvulsant and Antidiabetic Activities: The versatility of the benzothiazole scaffold has led to the exploration of its derivatives for neurological and metabolic disorders.
The following workflow illustrates a general approach for the screening of novel 6-fluorobenzothiazole derivatives for antimicrobial activity.
Conclusion
6-Fluoro-2(3H)-benzothiazolone is a valuable building block in the synthesis of a diverse range of biologically active molecules. While the direct pharmacological profile of this specific compound remains to be fully elucidated, the established importance of the fluorinated benzothiazole scaffold in medicinal chemistry underscores its potential for the development of new therapeutics. The detailed synthetic protocol and overview of the biological landscape of its derivatives provided in this guide aim to facilitate further research and innovation in this promising area of drug discovery.
